molecular formula C9H12N4O2 B3039969 Ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate CAS No. 1427011-41-3

Ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate

Cat. No.: B3039969
CAS No.: 1427011-41-3
M. Wt: 208.22 g/mol
InChI Key: OUGAYHUTKZBOFI-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate ( 1427011-41-3) is a high-value pyrazole derivative of significant interest in chemical and pharmaceutical research. This compound, with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol, serves as a versatile chemical building block . Its structure features both an ester and a cyanoethyl group, making it a key precursor in heterocyclic chemistry for the synthesis of more complex molecules . The primary research applications of this compound include its use as a key intermediate in the development of novel compounds with potential biological activity. It is also a valuable precursor in materials science, particularly in the synthesis of coordination polymers and other functional materials, as evidenced by its citation in foundational research literature . Its mechanism of action is that of a synthetic intermediate, where its reactive functional groups—the amino, ester, and nitrile—allow for diverse chemical transformations, enabling researchers to construct complex molecular architectures efficiently. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can find detailed structural information, including InChI Key (OUGAYHUTKZBOFI-UHFFFAOYSA-N) and SMILES strings, in chemical databases .

Properties

IUPAC Name

ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-2-15-9(14)7-6-8(11)13(12-7)5-3-4-10/h6H,2-3,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGAYHUTKZBOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization with acrylonitrile under basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and solvents like ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

Ethyl 5-Amino-1-(2-Hydroxyethyl)pyrazole-3-Carboxylate
  • CAS : 1369277-42-8
  • Molecular Formula : C₈H₁₃N₃O₃
  • Molecular Weight : 199.21 g/mol .
  • Key Differences: The 2-hydroxyethyl group replaces the 2-cyanoethyl substituent. Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents compared to the cyano analog. Lower molecular weight due to the absence of iodine.
Ethyl 5-Amino-1-(4-Fluorobenzyl)pyrazole-3-Carboxylate
  • CAS : 137278-70-7
  • Molecular Formula : C₁₃H₁₄FN₃O₂
  • Molecular Weight : 263.27 g/mol .
  • Fluorine’s electron-withdrawing effect may alter the pyrazole ring’s electronic density, affecting reactivity in further substitutions.
Ethyl 5-Amino-1-(4-Bromophenyl)pyrazole-3-Carboxylate
  • CAS : 1264042-04-7
  • Molecular Formula : C₁₂H₁₂BrN₃O₂
  • Molecular Weight : 310.15 g/mol .
  • Bromine’s polarizability may enhance halogen bonding in crystal packing .

Substituent Variations at Position 4

Ethyl 5-Amino-4-Cyano-1-Phenylpyrazole-3-Carboxylate
  • CAS : 93764-93-3
  • Molecular Formula : C₁₃H₁₂N₄O₂
  • Molecular Weight : 256.26 g/mol .
  • Key Differences: A cyano group at position 4 instead of iodine. The cyano group’s strong electron-withdrawing effect may stabilize the pyrazole ring, influencing tautomerism and electronic transitions.

Functional Group Variations

Ethyl 5-Amino-1-(3-Methoxyphenyl)pyrazole-3-Carboxylate
  • CAS : 1150164-14-9
  • Molecular Formula : C₁₃H₁₅N₃O₃
  • Molecular Weight : 261.28 g/mol .

Molecular Weight and Polarity

Compound Molecular Weight (g/mol) Key Substituents Polarity Trend
Target Compound 334.11 I, Cyanoethyl Moderate (cyano)
2-Hydroxyethyl Analog 199.21 Hydroxyethyl High (hydroxyl)
4-Fluorobenzyl Analog 263.27 Fluorobenzyl Moderate (fluorine)
4-Cyano-1-Phenyl Analog 256.26 Cyano, Phenyl Low (phenyl)

Biological Activity

Ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate (ECPC) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₁N₄O₂
  • Molecular Weight : 197.21 g/mol
  • CAS Number : 1427014-07-0

The structure of ECPC includes an amino group, a cyanoethyl side chain, and a carboxylate group, which contribute to its reactivity and biological interactions. The presence of these functional groups enhances its potential as a bioactive molecule.

The biological activity of ECPC is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyanoethyl group and amino functionalities are crucial for binding affinity, potentially leading to the inhibition of various biological pathways. Research suggests that ECPC may inhibit key enzymes involved in critical metabolic processes, thereby exerting its biological effects.

Antimicrobial Properties

ECPC has shown significant antimicrobial activity against various bacterial strains. In vitro studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) observed suggest that ECPC's efficacy is comparable to established antibiotics, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

Research has highlighted the potential of ECPC in cancer therapy. In vitro assays have demonstrated that ECPC can inhibit the growth of several cancer cell lines by targeting specific kinases associated with tumor progression. Molecular docking studies have elucidated strong binding interactions between ECPC and the active sites of these kinases, indicating its potential as an anticancer agent.

Anti-inflammatory Effects

ECPC has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate cytokine production and inhibit inflammatory mediators, contributing to its therapeutic potential in inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between ECPC and similar pyrazole derivatives:

Compound NameKey FeaturesBiological Activity
Ethyl 5-amino-1-(2-cyanoethyl)-4-bromo-pyrazole-3-carboxylateContains bromine instead of iodineGenerally lower antimicrobial activity
Ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylateLacks iodineReduced binding affinity
Ethyl 5-amino-1-(2-cyanoethyl)-pyrazole-3-carboxamideAmide group instead of esterAltered solubility and reactivity

The unique combination of functional groups in ECPC contributes to its distinct chemical and biological properties compared to these similar compounds.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyrazole derivatives included ECPC among the tested compounds. Results indicated that ECPC exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values comparable to those of standard antibiotics.

Case Study 2: Anticancer Screening

In another study focused on anticancer properties, in vitro assays revealed that ECPC inhibited the proliferation of cancer cell lines by targeting specific protein kinases involved in cell survival pathways. Molecular docking simulations confirmed strong binding interactions with these kinases, suggesting a promising mechanism for its anticancer effects.

Q & A

Q. What established synthetic routes are available for Ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate, and what parameters critically influence reaction yield?

The compound can be synthesized via cyclocondensation reactions. For example, a related pyrazole derivative (Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate) was prepared by condensing 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux conditions . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, NMP) enhance reactivity.
  • Temperature : Optimal yields are achieved at 80–100°C.
  • Catalysts : Base catalysts (e.g., K₂CO₃) improve cyclization efficiency .
  • Purification : Silica gel chromatography is recommended to isolate the product from side reactions, such as incomplete cyclization or ester hydrolysis .

Q. What spectroscopic techniques are essential for characterizing this compound, and which spectral markers should be prioritized?

  • ¹H/¹³C NMR : Focus on the pyrazole ring protons (δ 6.5–7.5 ppm) and ester carbonyl (δ 165–170 ppm). The 2-cyanoethyl group’s nitrile signal appears at ~δ 120 ppm in ¹³C NMR.
  • LC-MS : Confirm molecular weight ([M+H]⁺ expected at ~238 m/z) and detect impurities like unreacted intermediates.
  • IR Spectroscopy : Validate the presence of amino (N-H stretch, ~3300 cm⁻¹) and ester (C=O stretch, ~1720 cm⁻¹) groups .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict reactivity of this compound?

Quantum mechanical methods (e.g., DFT) can model reaction pathways to identify transition states and energy barriers. For example:

  • Reaction Path Search : Simulate cyclocondensation steps to determine favorable intermediates.
  • Solvent Effects : Use COSMO-RS models to predict solvent interactions and select optimal media.
  • Electronic Properties : Calculate Fukui indices to predict electrophilic/nucleophilic sites for derivatization (e.g., amino group reactivity) .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing 2-cyanoethyl with hydroxyethyl) to isolate contributing factors .
  • Dose-Response Analysis : Test multiple concentrations to distinguish intrinsic activity from assay artifacts.
  • Control Experiments : Include positive/negative controls (e.g., known NO donors) to validate methods when evaluating nitric oxide release, as low NO yields in some derivatives may arise from steric hindrance .

Q. How does the 2-cyanoethyl group influence electronic properties and derivatization potential?

  • Electron-Withdrawing Effect : The nitrile group reduces electron density on the pyrazole ring, potentially stabilizing intermediates in nucleophilic substitutions.
  • Steric Effects : The flexible 2-cyanoethyl chain may hinder access to the amino group in coupling reactions. Comparative studies with methyl or phenyl substituents can clarify steric vs. electronic contributions .

Q. What in vitro assays are suitable for assessing enzyme inhibition, and how should controls be designed?

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR).
  • CYP450 Inhibition : Monitor metabolite formation via LC-MS/MS in human liver microsomes.
  • Controls : Include vehicle-only (DMSO) and reference inhibitors (e.g., ketoconazole for CYP3A4) to normalize data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields across studies?

  • Parameter Documentation : Ensure full reporting of solvent purity, catalyst batch, and heating methods.
  • Replication : Reproduce conditions from conflicting studies (e.g., vs. 14) to identify critical variables (e.g., humidity affecting hygroscopic reagents).
  • Advanced Analytics : Use HPLC to quantify side products and trace water content via Karl Fischer titration, as moisture can hydrolyze intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate
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Ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate

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